molecular formula C14H16F3N3O2S B11032570 ethyl 2-[3-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

ethyl 2-[3-tert-butyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B11032570
M. Wt: 347.36 g/mol
InChI Key: XRLCQTKNXFGIMR-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with tert-butyl and trifluoromethyl groups, and a thiazole ring with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and trifluoromethyl groups are introduced through electrophilic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is formed by cyclization reactions involving thiourea and α-haloketones.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of ETHYL 2-[3-(TERT-BUTYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16F3N3O2S

Molecular Weight

347.36 g/mol

IUPAC Name

ethyl 2-[3-tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H16F3N3O2S/c1-5-22-11(21)8-7-23-12(18-8)20-10(14(15,16)17)6-9(19-20)13(2,3)4/h6-7H,5H2,1-4H3

InChI Key

XRLCQTKNXFGIMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C(C)(C)C)C(F)(F)F

Origin of Product

United States

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